molecular formula C8H7N3O2 B12975960 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B12975960
M. Wt: 177.16 g/mol
InChI Key: BQJZOLOKKSDWDH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method starts with the reaction of substituted pyridines with hydrazines, followed by cyclization under acidic or basic conditions . Another approach involves the use of preformed pyrazole and pyridine rings, which are then fused together using various reagents and catalysts .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazolopyridine ring .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-5-2-9-3-6(8(12)13)7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

BQJZOLOKKSDWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=C(C2=NN1)C(=O)O

Origin of Product

United States

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